molecular formula C9H10Cl3N3O B000148 Guanfacine hydrochloride CAS No. 29110-48-3

Guanfacine hydrochloride

Katalognummer B000148
CAS-Nummer: 29110-48-3
Molekulargewicht: 282.5 g/mol
InChI-Schlüssel: DGFYECXYGUIODH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Guanfacine hydrochloride is a pharmaceutical compound known for its selective α2A-adrenergic agonist properties. Originally developed for the treatment of hypertension due to its ability to decrease sympathetic outflow from the vasomotor center, thereby reducing heart rate and peripheral vascular resistance, guanfacine has also found applications in psychiatry, particularly in the treatment of attention-deficit/hyperactivity disorder (ADHD) (Definitions, 2020).

Wissenschaftliche Forschungsanwendungen

1. Treatment of Attention Deficit Hyperactivity Disorder (ADHD) in Adults

  • Summary of Application : Guanfacine extended-release (GXR) is a non-psychostimulant ADHD drug that is a selective α2A-adrenergic receptor agonist. It was first approved for treatment of adult ADHD in Japan in June 2019 . The beneficial actions of guanfacine are thought to be attributed to the strengthening of prefrontal cortical network connections, which regulate attention, emotion, and behavior via the activity at post-synaptic α2A receptors .
  • Methods of Application : The drug is administered once daily with a starting dose of 2mg/day, and a maintenance dose of 4–6mg/day .
  • Results or Outcomes : Current evidence of GXR efficacy and safety suggests that GXR is an effective monotherapy treatment option for adults with ADHD .

2. Long-term Administration of Guanfacine Extended-release in Adults with ADHD

  • Summary of Application : This study aimed to assess the safety and efficacy of long-term administration of guanfacine extended-release (GXR) in adults with ADHD .
  • Methods of Application : In this open-label, long-term, phase 3 extension study in Japan, 150 patients transitioned from a double-blind trial, and 41 newly enrolled patients received once daily GXR (starting dose 2mg/day, maintenance dose 4–6mg/day) for 50 weeks .
  • Results or Outcomes : After long-term treatment, patients had significant improvements from baseline in ADHD symptoms, quality of life, and executive functioning .

3. Dual Actions of Guanfacine on Catecholaminergic Transmission

  • Summary of Application : The study demonstrated the dual actions of guanfacine on catecholaminergic transmission—acute attenuation of noradrenergic transmission and chronic enhancement of noradrenergic transmission and thalamocortical glutamatergic transmission .
  • Results or Outcomes : These dual actions of guanfacine probably contribute to the clinical effects of guanfacine against ADHD .

4. Treatment of High Blood Pressure

  • Summary of Application : Guanfacine is an oral alpha-2a agonist medication used to treat high blood pressure .
  • Results or Outcomes : It works by activating α2A-adrenergic receptors in the brain, thereby decreasing sympathetic nervous system activity .

5. Treatment of Tic Disorders

  • Summary of Application : Guanfacine is used off-label to treat tic disorders .

6. Treatment of Post-Traumatic Stress Disorder (PTSD)

  • Summary of Application : Guanfacine is used off-label to treat post-traumatic stress disorder (PTSD) .

4. Treatment of Hypertension

  • Summary of Application : Guanfacine is an oral alpha-2a agonist medication used to treat high blood pressure .
  • Results or Outcomes : It works by activating α2A-adrenergic receptors in the brain, thereby decreasing sympathetic nervous system activity .

5. Treatment of Tourette Syndrome

  • Summary of Application : Guanfacine is used off-label to treat Tourette syndrome .

6. Reduction of Drug Abuse

  • Summary of Application : Unlike stimulant medications, guanfacine is regarded as having no abuse potential, and may even be used to reduce abuse of drugs including nicotine and cocaine .

Safety And Hazards

Guanfacine hydrochloride is a potent antihypertensive drug . Adverse effects associated with therapeutic use include somnolence, hypotension, fatigue, dizziness, lethargy, nausea, dry mouth . Serious adverse reactions include hypotension, bradycardia, syncope, sedation, somnolence, and cardiac conduction abnormalities .

Zukünftige Richtungen

Guanfacine hydrochloride is used to treat high blood pressure and attention deficit hyperactivity disorder (ADHD) . It is sometimes given with other blood pressure medications . The Intuniv brand of guanfacine is used to treat ADHD . The exact way that guanfacine works to treat ADHD is unknown . Guanfacine is thought to affect receptors in the parts of the brain that lead to strengthening working memory, reducing distraction, and improving attention and impulse control . Guanfacine may help lessen ADHD symptoms such as being disruptive, inattentive, hyperactive, impulsive, and arguing with adults or losing one’s temper .

Eigenschaften

IUPAC Name

N-(diaminomethylidene)-2-(2,6-dichlorophenyl)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2N3O.ClH/c10-6-2-1-3-7(11)5(6)4-8(15)14-9(12)13;/h1-3H,4H2,(H4,12,13,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGFYECXYGUIODH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CC(=O)N=C(N)N)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

29110-47-2 (Parent)
Record name Guanfacine hydrochloride [USAN:USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029110483
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID2045157
Record name Guanfacine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2045157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Guanfacine hydrochloride

CAS RN

29110-48-3, 29110-47-2
Record name Guanfacine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29110-48-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Guanfacine hydrochloride [USAN:USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029110483
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name guanfacine hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759121
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Guanfacine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2045157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(aminoiminomethyl)-2,6-dichlorophenylacetamide monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.934
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GUANFACINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PML56A160O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Guanfacine hydrochloride
Reactant of Route 2
Reactant of Route 2
Guanfacine hydrochloride
Reactant of Route 3
Reactant of Route 3
Guanfacine hydrochloride
Reactant of Route 4
Guanfacine hydrochloride
Reactant of Route 5
Guanfacine hydrochloride
Reactant of Route 6
Guanfacine hydrochloride

Citations

For This Compound
680
Citations
ME Butterfield, J Saal, B Young, JL Young - Psychiatry research, 2016 - Elsevier
… efficacy of an extended release guanfacine hydrochloride supplement relative to a placebo … (1–6 mg) of extended release guanfacine hydrochloride or a matching placebo for a 10-week …
Number of citations: 37 www.sciencedirect.com
T Ota, K Yamamuro, K Okazaki… - Drug Design …, 2021 - Taylor & Francis
Attention-deficit/hyperactivity disorder (ADHD) is characterized by age-inappropriate and impairing levels of inattention, hyperactivity, or impulsivity, or a combination of these …
Number of citations: 7 www.tandfonline.com
A Hervas, M Huss, M Johnson, F McNicholas… - European …, 2014 - Elsevier
Guanfacine extended-release (GXR), a selective α2A-adrenergic agonist, is a non-stimulant treatment for attention-deficit/hyperactivity disorder (ADHD). This study assessed the …
Number of citations: 87 www.sciencedirect.com
JH Newcorn, V Harpin, M Huss, A Lyne… - Journal of Child …, 2016 - Wiley Online Library
Background Extended‐release guanfacine hydrochloride ( GXR ), a selective α2A‐adrenergic agonist, is a nonstimulant medication for attention‐deficit/hyperactivity disorder ( ADHD ). …
Number of citations: 47 acamh.onlinelibrary.wiley.com
H Yamadera, G Ferber, M Matejcek, R Pokorny - Neuropsychobiology, 1985 - karger.com
A double-blind, placebo-controlled study was carried out in 10 young healthy volunteers to investigate the effects of single doses of 1 and 2 mg guanfacine hydrochloride (Estulic®) and …
Number of citations: 22 karger.com
VK Ahirrao, DR Sangale, VS Sonekar, VV Thorat… - 2011 - sid.ir
… the guanfacine hydrochloride in presence of their degradation products. This paper mainly deals with the forced degradation of guanfacine hydrochloride … of guanfacine hydrochloride in …
Number of citations: 7 www.sid.ir
LA Cornish - Clinical pharmacy, 1988 - europepmc.org
The pharmacology, pharmacokinetics, clinical efficacy, adverse effects, and dosage of guanfacine hydrochloride are reviewed. Guanfacine lowers blood pressure by activating CNS …
Number of citations: 18 europepmc.org
JP Horrigan, LJ Barnhill - Journal of Child and Adolescent …, 1995 - liebertpub.com
The use of guanfacine hydrochloride (Tenex), a long-acting alpha 2 agonist with a more favorable side effect profile relative to clonidine, was examined in boys with ADHD. In this …
Number of citations: 143 www.liebertpub.com
V Poitras, S McCormack - 2018 - ncbi.nlm.nih.gov
… -2 adrenergic agonists, such as guanfacine hydrochloride, have been shown to be effective as a … Guanfacine hydrochloride extended-release (GXR; brand name: Intuniv XR) is currently …
Number of citations: 4 www.ncbi.nlm.nih.gov
A Iwanami, K Saito, M Fujiwara, D Okutsu… - The Journal of clinical …, 2020 - psychiatrist.com
… Efficacy and safety of extended-release guanfacine hydrochloride in children and adolescents with attention-deficit/hyperactivity disorder: a randomized, controlled, phase III trial. Eur …
Number of citations: 28 www.psychiatrist.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.